molecular formula C12H10N2O4 B14654827 1,4-Dimethyl-2,3-dinitronaphthalene CAS No. 41099-37-0

1,4-Dimethyl-2,3-dinitronaphthalene

Cat. No.: B14654827
CAS No.: 41099-37-0
M. Wt: 246.22 g/mol
InChI Key: YCKBCSOUQYMIAZ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2,3-dinitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of two nitro groups (-NO2) attached to a naphthalene ring, along with two methyl groups (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-2,3-dinitronaphthalene can be synthesized through the nitration of 1,4-dimethylnaphthalene. The nitration process typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out under controlled conditions to ensure the selective introduction of nitro groups at the desired positions on the naphthalene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous nitration process, where the reactants are fed into a reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2,3-dinitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dimethyl-2,3-dinitronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-2,3-dinitronaphthalene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dinitronaphthalene
  • 1,3-Dimethyl-2,4-dinitronaphthalene
  • 1,5-Dinitronaphthalene

Uniqueness

1,4-Dimethyl-2,3-dinitronaphthalene is unique due to the specific positioning of its nitro and methyl groups, which confer distinct electronic and steric properties.

Properties

CAS No.

41099-37-0

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

1,4-dimethyl-2,3-dinitronaphthalene

InChI

InChI=1S/C12H10N2O4/c1-7-9-5-3-4-6-10(9)8(2)12(14(17)18)11(7)13(15)16/h3-6H,1-2H3

InChI Key

YCKBCSOUQYMIAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=CC=CC=C12)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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